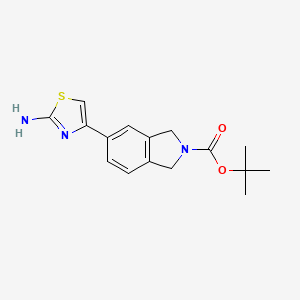

tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate

Description

Properties

Molecular Formula |

C16H19N3O2S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C16H19N3O2S/c1-16(2,3)21-15(20)19-7-11-5-4-10(6-12(11)8-19)13-9-22-14(17)18-13/h4-6,9H,7-8H2,1-3H3,(H2,17,18) |

InChI Key |

RTQZTNNMDZADHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoindoline-2-carboxylate Core

Starting Materials:

Aromatic precursors such as phthalic anhydride or substituted benzylamines are used. The isoindoline ring is formed by intramolecular cyclization under acidic or basic conditions.Protection:

The carboxyl group is protected as a tert-butyl ester to enhance stability and facilitate further functionalization. This is achieved by reacting the carboxylic acid intermediate with tert-butyl chloroformate or via Fischer esterification with tert-butanol under acidic catalysis.

Preparation of 2-Aminothiazole Moiety

Cyclocondensation Reaction:

The 2-aminothiazole ring is synthesized by reacting thiourea with α-halo ketones or esters. For example, α-bromoesters react with thiourea in the presence of sodium acetate in ethanol to yield 2-aminothiazol-4-one derivatives, which can be further modified to 2-aminothiazoles.Alternative Routes:

β-Aroylacrylic acids can be cyclocondensed with thiourea under acidic conditions to form 5-aroylmethyl-2-iminothiazolidin-4-ones, which are related thiazole derivatives.

Coupling of 2-Aminothiazole to Isoindoline Core

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the 2-aminothiazol-4-yl group to the isoindoline ring at the 5-position. This requires appropriate halogenated isoindoline intermediates and boronate or amine derivatives of the thiazole.Nucleophilic Substitution:

Alternatively, nucleophilic substitution of a halogenated isoindoline intermediate with 2-aminothiazole derivatives can be performed under basic conditions.

Representative Preparation Example (Based on Patent WO2017155765A1)

Step D (from patent): Preparation of tert-butyl 3-((5-(2-oxoethoxy)-2H-indazol-2-yl)methyl)azetidine-1-carboxylate, a related tert-butyl protected heterocyclic compound, suggests the use of tert-butyl chloroformate for protection and subsequent functionalization of heterocyclic amines.

The synthetic approach for this compound likely parallels this, involving:

- Formation of the isoindoline core with tert-butyl ester protection.

- Preparation of the 2-aminothiazole intermediate via thiourea cyclization.

- Coupling of the aminothiazole to the isoindoline core.

Data Table: Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Isoindoline core formation | Phthalic anhydride, benzylamine, acid/base | 70-85 | Cyclization under reflux |

| tert-Butyl ester protection | tert-Butyl chloroformate, base (e.g., TEA) | 80-90 | Room temperature or mild heating |

| 2-Aminothiazole synthesis | Thiourea, α-bromoester, sodium acetate, EtOH | 60-75 | Reflux 4-6 hours |

| Coupling reaction | Pd catalyst, base, solvent (e.g., DMF) | 50-70 | Cross-coupling or nucleophilic substitution |

Research Findings and Notes

The cyclocondensation of thiourea with α-haloesters is a well-established method for synthesizing 2-aminothiazole derivatives, providing moderate to good yields and high purity.

The tert-butyl ester group is favored for its stability under various reaction conditions and ease of removal if needed.

The coupling step is critical and may require optimization of catalyst, base, and solvent to achieve high regioselectivity and yield.

Purification typically involves column chromatography and recrystallization, with characterization by NMR, IR, and mass spectrometry confirming the structure.

Chemical Reactions Analysis

tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1. Anticancer Properties

Research indicates that compounds containing thiazole and isoindoline derivatives exhibit significant anticancer activity. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including the modulation of signal transduction pathways crucial for tumor growth .

2. Antiviral Activity

Compounds with structural similarities to tert-butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate have been studied for their antiviral properties, particularly against HIV. These compounds can inhibit viral replication by targeting specific mechanisms involved in viral transcription, thereby preventing the virus from hijacking host cellular machinery .

3. Anticonvulsant Activity

Some thiazole-bearing compounds have demonstrated anticonvulsant properties in preclinical studies. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance the anticonvulsant efficacy of these compounds, making them potential candidates for treating epilepsy and other seizure disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 5-hydroxyisoindoline-2-carboxylate | Hydroxyl group instead of amino group | Potentially different biological activities |

| N,N-Dimethylaminoethyl 5-aminoisoindoline | Dimethylamino group | Enhanced solubility and different reactivity |

| 5-Aminoisoindole | Lacks tert-butyl and carboxylic functionalities | Simpler structure with distinct biological properties |

This table illustrates how the combination of functional groups in this compound contributes to its unique biological profile compared to other compounds.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Anticancer Study : A study focused on isoindole derivatives showed promising results in inhibiting cell growth in human glioblastoma cells (U251) and melanoma cells (WM793), indicating potential applications in oncology .

- Antiviral Research : Research indicated that certain thiazole derivatives effectively inhibited HIV replication by targeting viral transcription mechanisms, suggesting that this compound could act through similar pathways .

- Anticonvulsant Testing : In vivo studies demonstrated that specific thiazole-integrated compounds exhibited significant anticonvulsant activity compared to standard treatments like sodium valproate, highlighting their potential use in epilepsy management .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The 2-aminothiazole moiety is known to exhibit various biological activities by interacting with enzymes and receptors involved in critical cellular processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate, a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Functional Group Influence: The 2-aminothiazole substituent in the target compound confers distinct electronic and hydrogen-bonding capabilities compared to amino (0.95 similarity) or bromo (0.73 similarity) analogs. This makes it a superior candidate for targeting enzymes like kinases or bacterial proteins . Boc-protected analogs (e.g., boronate ester in ) exhibit enhanced stability but require deprotection steps for downstream reactivity.

Synthetic Utility :

- Brominated derivatives (e.g., ) are pivotal in cross-coupling reactions, whereas the boronate ester analog () enables efficient C–C bond formation via Suzuki reactions.

- The 4-methylpiperazine variant () demonstrates the role of nitrogen-rich substituents in modulating biological activity, such as histone deacetylase (HDAC) inhibition.

Biological Activity

Antimicrobial Activity

The compound tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate contains a 2-aminothiazole moiety, which has been associated with various biological activities, particularly antimicrobial effects. Studies on similar compounds have shown promising results against both bacterial and fungal pathogens.

Antibacterial Activity

Research on structurally related compounds has demonstrated significant antibacterial activity. For instance, certain 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown growth inhibitory activity against Mycobacterium tuberculosis strains . While specific data for this compound is not available, the presence of the 2-aminothiazole group suggests potential antibacterial properties.

Antifungal Activity

Some 2-aminothiazole derivatives have exhibited antifungal activity. In a study of related compounds, certain derivatives showed activity against Candida albicans and Aspergillus niger . The table below summarizes the antifungal activity of structurally similar compounds:

| Compound | C. albicans (pMICca) | A. niger (MIC, mM) |

|---|---|---|

| 5b | - | 4.01-4.23 |

| 5c | 3.92-4.01 | 4.01-4.23 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features. SAR studies on related compounds have provided insights into the factors affecting their biological activity:

- The presence of electron-withdrawing groups (e.g., NO2) and electron-donating groups (e.g., OMe) in the para position of the benzene ring attached to the thiazole moiety can enhance antimicrobial activity .

- The (thiazol-4-yl)isoxazole-3-carboxamide core is considered a crucial pharmacophore for antimycobacterial activity .

- Lipophilicity plays a role in the compound's activity, with certain modifications to increase lipophilicity potentially enhancing antimicrobial effects .

While the exact mechanism of action for this compound has not been elucidated, studies on similar compounds provide insights into potential modes of action:

- Enzyme Inhibition : Some thiazole derivatives have shown inhibitory activity against bacterial enzymes. For example, certain compounds inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV .

- Dual-Target Inhibition : Some related compounds have demonstrated the ability to simultaneously inhibit two intracellular targets, such as GyrB and ParE in bacteria .

- Selective Toxicity : Certain thiazole derivatives have shown selectivity towards bacterial targets without affecting human counterparts, such as inhibiting bacterial topoisomerase IV without affecting human topoisomerase II .

Future Research Directions

To fully understand the biological activity of this compound, further research is needed:

- Specific Activity Assays : Direct testing of the compound against various bacterial and fungal strains to determine its antimicrobial spectrum.

- Mechanism Studies : Investigation of its potential enzyme inhibition properties and identification of specific cellular targets.

- Structure Optimization : Exploration of structural modifications to enhance its biological activity and pharmacokinetic properties.

- Toxicity Studies : Assessment of the compound's safety profile in mammalian cell lines and animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.